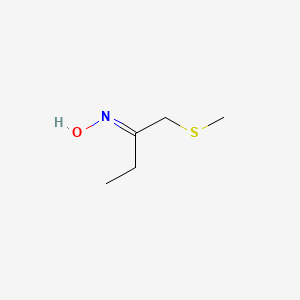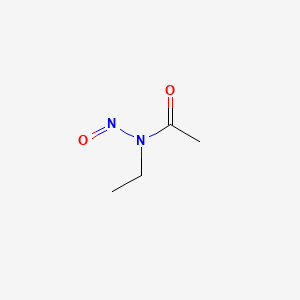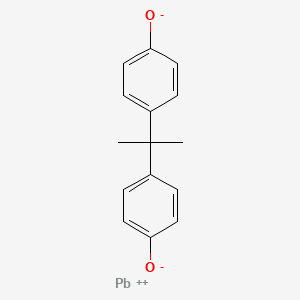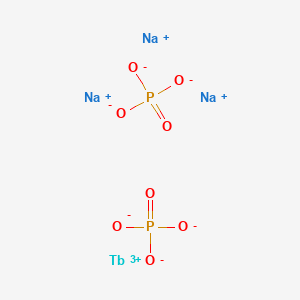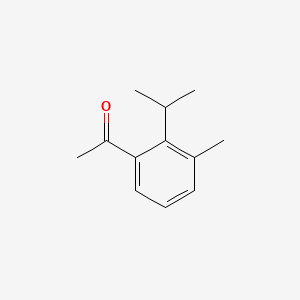
Diammonium tetrabromoplatinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium tetrabromoplatinate is an inorganic compound with the chemical formula (NH4)2PtBr4. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium tetrabromoplatinate can be synthesized through the reaction of platinum salts with ammonium bromide in an aqueous solution. The reaction typically involves the dissolution of platinum salts, such as platinum(IV) chloride, in water followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of this compound, which precipitates out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of high-purity reagents and precise temperature control to ensure the consistent quality of the final product. The compound is then purified through filtration and recrystallization techniques to obtain a high-purity form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium tetrabromoplatinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
Applications De Recherche Scientifique
Diammonium tetrabromoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in the production of high-purity platinum compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of diammonium tetrabromoplatinate involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer treatment. The compound’s reactivity with biomolecules is attributed to the platinum center, which can form stable complexes with nucleophilic sites on DNA and proteins.
Comparaison Avec Des Composés Similaires
Diammonium tetrabromoplatinate can be compared with other platinum-based compounds such as:
Ammonium tetrachloroplatinate: Similar in structure but contains chloride ions instead of bromide ions.
Potassium tetrabromoplatinate: Contains potassium ions instead of ammonium ions.
Platinum(II) bromide: A simpler compound with only platinum and bromide ions.
Uniqueness: this compound is unique due to its specific combination of ammonium and bromide ions, which confer distinct chemical properties and reactivity compared to other platinum compounds. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
77259-34-8 |
|---|---|
Formule moléculaire |
Br4H8N2Pt |
Poids moléculaire |
550.78 g/mol |
Nom IUPAC |
diazanium;tetrabromoplatinum(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
FOHJVKARJLOQNI-UHFFFAOYSA-L |
SMILES canonique |
[NH4+].[NH4+].Br[Pt-2](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


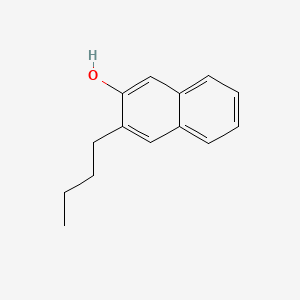


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)



